cis-3-Chloroacrylic acid

Übersicht

Beschreibung

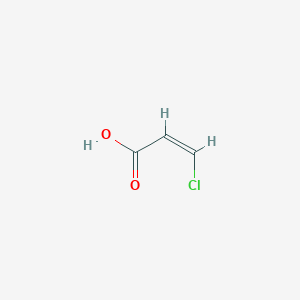

cis-3-Chloroacrylic acid: is an olefinic compound with the chemical formula C3H3ClO2 . It is a derivative of acrylic acid where a chlorine atom is substituted at the third position of the carbon chain. This compound is known for its role in various chemical reactions and its applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: cis-3-Chloroacrylic acid can be synthesized through the reaction of propargyl acid with thionyl chloride in anhydrous N,N-dimethylformamide at a temperature below 30°C. The reaction mixture is stirred for 45 minutes, then evaporated to remove excess thionyl chloride. The product is extracted with diethyl ether, washed with water, dried over anhydrous sodium sulfate, and purified by column chromatography .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Hydrolytic Dehalogenation

This is the primary reaction catalyzed by the enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD), converting the compound into malonate semialdehyde and HCl through a water-mediated mechanism .

Key Data

| Parameter | Uncatalyzed Reaction | cis-CaaD-Catalyzed Reaction |

|---|---|---|

| Energy Barrier | ~33.3 kcal/mol | ~16.6 kcal/mol |

| Rate Constant | 2.2 × 10⁻¹² s⁻¹ | Enhanced by ~10¹²-fold |

| Optimal pH | — | 8.0 |

Active-Site Residue Roles

-

Arg-70/Arg-73 : Polarize the substrate’s carboxylate group to facilitate nucleophilic attack .

-

Glu-114 : Activates the water molecule for nucleophilic addition .

Substitution Reactions

The chlorine atom in this compound can undergo substitution with nucleophiles (e.g., hydroxide ions or amines) under specific conditions .

Example Reaction

-

Reagent : (R)-oxirane-2-carboxylate

-

Product : Covalently modified Pro-1 in cis-CaaD, leading to enzyme inactivation .

-

Conditions : pH-dependent alkylation requiring Arg-70/Arg-73 for substrate positioning .

Hydration of Allene Substrates

cis-CaaD also processes non-halogenated substrates like 2,3-butadienoate (an allene) to produce acetoacetate .

Mechanism Highlights

-

Step 1 : Formation of an enamine intermediate between Pro-1 and the allene .

-

Inhibition : Reduction of the imine tautomer by NaBH₄ inactivates the enzyme .

Irreversible Inhibitors

| Inhibitor | Mechanism | Effect |

|---|---|---|

| (R)-oxirane-2-carboxylate | Covalent modification of Pro-1 | Inactivates cis-CaaD |

| 3-Bromopropiolate | Forms 3-oxopropanoate adduct with Pro-1 | Enzyme inactivation |

pH Dependence

Comparative Analysis with trans-CaaD

Computational Insights

Density functional theory (DFT) studies reveal:

Wissenschaftliche Forschungsanwendungen

Biochemical Dehalogenation

Enzymatic Activity of cis-CaaD

Cis-3-chloroacrylic acid serves as a substrate for cis-CaaD, an enzyme that catalyzes the hydrolytic dehalogenation of this compound to produce malonate semialdehyde. This reaction is a critical step in the microbial degradation pathway of the nematicide 1,3-dichloropropene, which is used in agriculture to control pests. The enzymatic process involves several key residues that facilitate substrate binding and catalysis, including Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114 .

Mechanism Insights

Recent studies have elucidated the mechanism by which cis-CaaD operates. The enzyme exhibits a minimal three-step kinetic model involving substrate binding, chemical transformation, and product release. Notably, burst kinetics indicate that product release can be rate-limiting under certain conditions . Additionally, structural analyses have revealed that the enzyme can undergo covalent modification during its catalytic cycle, suggesting a more complex reaction pathway than previously understood .

Environmental Applications

Bioremediation Potential

The ability of cis-CaaD to degrade halogenated compounds positions it as a promising candidate for bioremediation efforts aimed at detoxifying environments contaminated with chlorinated organic pollutants. The degradation pathway of 1,3-dichloropropene via this compound demonstrates how specific microbial enzymes can facilitate the breakdown of harmful substances into less toxic metabolites that can enter metabolic cycles such as the Krebs cycle .

Industrial Biocatalysis

Due to its enantiomer selectivity and catalytic efficiency, cis-CaaD and related dehalogenases are being explored for industrial applications in synthesizing chiral compounds. These enzymes can be utilized as biocatalysts for producing fine chemicals and pharmaceuticals where stereochemistry is crucial .

Case Study 1: Enzyme Kinetics and Mechanism

A study published in 2009 analyzed the kinetic properties of cis-CaaD using stopped-flow techniques and chemical quench methods. The findings demonstrated that substrate binding occurs rapidly followed by a slower chemical transformation phase. This study provided insights into the enzyme's catalytic mechanism and highlighted its potential for further applications in synthetic chemistry .

Case Study 2: Environmental Impact Assessment

Research conducted on the degradation of 1,3-dichloropropene in soil environments showed that microbial populations capable of utilizing this compound significantly reduced the concentration of this nematicide over time. This case study emphasized the role of cis-CaaD in environmental remediation strategies and its effectiveness in detoxifying agricultural runoff .

Summary Table

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Biochemical Dehalogenation | Hydrolytic conversion of this compound to malonate semialdehyde | Critical for microbial degradation pathways |

| Environmental Remediation | Detoxification of chlorinated organic pollutants | Effective in reducing concentrations of harmful nematicides |

| Industrial Biocatalysis | Synthesis of chiral compounds using cis-CaaD | Potential for producing fine chemicals with specific stereochemistry |

Wirkmechanismus

The mechanism of action of cis-3-Chloroacrylic acid involves its interaction with specific enzymes, such as this compound dehalogenase. This enzyme catalyzes the hydrolytic dehalogenation of the compound, resulting in the formation of malonate semialdehyde and hydrochloric acid. The reaction proceeds through a series of steps, including substrate binding, isomerization, and product release .

Vergleich Mit ähnlichen Verbindungen

- trans-3-Chloroacrylic acid

- 2-Chloroacrylic acid

- 3-Chloropropenoic acid

Comparison: cis-3-Chloroacrylic acid is unique due to its specific geometric configuration, which affects its reactivity and interaction with enzymes. Unlike its trans-isomer, this compound is specifically recognized and processed by this compound dehalogenase, highlighting its distinct biochemical properties .

Biologische Aktivität

cis-3-Chloroacrylic acid (cis-3-CAA) is a compound that has gained attention due to its role in bacterial metabolism, specifically in the degradation of synthetic nematocides like cis-1,3-dichloropropene. The biological activity of cis-3-CAA is primarily mediated through the enzyme This compound dehalogenase (cis-CaaD), which catalyzes the hydrolytic dehalogenation of this compound, leading to the formation of malonate semialdehyde and hydrochloric acid. Understanding the biological activity of cis-3-CAA involves exploring its enzymatic interactions, potential applications in bioremediation, and its biochemical pathways.

Enzymatic Mechanism

cis-CaaD is a member of the tautomerase superfamily and plays a crucial role in the degradation pathway of halogenated compounds. The enzyme catalyzes the conversion of this compound to malonate semialdehyde through a hydrolytic dehalogenation reaction. This process not only detoxifies harmful compounds but also allows for their incorporation into central metabolic pathways such as the Krebs cycle.

Reaction Mechanism Overview

The reaction mechanism involves several key steps:

- Substrate Binding: The substrate binds to the active site of cis-CaaD.

- Covalent Catalysis: A covalent bond forms between the enzyme and substrate, facilitating the reaction.

- Hydrolysis: The enzyme catalyzes the hydrolysis of the covalent bond, releasing malonate semialdehyde and HCl.

This mechanism highlights the unique catalytic strategies employed by cis-CaaD, including covalent catalysis, which distinguishes it from other enzymes in its class .

Case Study 1: Enzyme Characterization

A study characterized cis-CaaD from Corynebacterium glutamicum, revealing insights into its kinetic properties and substrate specificity. The enzyme exhibited high activity under various pH conditions and demonstrated significant tolerance to organic solvents, making it a promising candidate for biotechnological applications in bioremediation .

| Parameter | Value |

|---|---|

| Optimal pH | 8.0 |

| Kinetic Efficiency | High |

| Substrate Specificity | Broad |

Case Study 2: Structural Analysis

Structural studies using X-ray crystallography have provided detailed insights into the active site architecture of cis-CaaD. Key residues involved in substrate binding and catalysis have been identified, including Pro-1 and Arg residues, which are critical for enzymatic function .

Biotechnological Applications

The ability of cis-CaaD to degrade halogenated compounds positions it as a valuable tool in environmental biotechnology. Its application in bioremediation strategies aims to mitigate pollution caused by synthetic nematocides and other halogenated pollutants.

Potential Applications

- Bioremediation: Utilizing cis-CaaD for detoxifying contaminated environments.

- Biocatalysis: Employing the enzyme in industrial processes to convert halogenated substrates into less harmful products.

Eigenschaften

IUPAC Name |

(Z)-3-chloroprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMUCYJKZUZMNJ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Cl)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030858 | |

| Record name | (Z)-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-93-4, 2345-61-1 | |

| Record name | (2Z)-3-Chloro-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Chloropropenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-3-Chloroacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-chloroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of cis-3-chloroacrylic acid?

A1: this compound targets the enzyme this compound dehalogenase (cis-CaaD). [] This enzyme plays a crucial role in the bacterial degradation pathway of the nematocide 1,3-dichloropropene. [, ]

Q2: How does this compound interact with cis-CaaD?

A2: this compound binds to the active site of cis-CaaD. [, ] The binding involves interactions between the carboxylate group of this compound and specific amino acid residues in the active site, such as Pro-1, Arg-70, Arg-73, and His-28. [, ]

Q3: What are the consequences of this compound binding to cis-CaaD?

A3: Binding of this compound to cis-CaaD leads to its hydrolytic dehalogenation. [, , ] This reaction results in the formation of malonate semialdehyde and HCl. [, ]

Q4: What are the downstream effects of this compound's interaction with its target enzymes?

A5: The dehalogenation of this compound by cis-CaaD is a key step in the detoxification pathway of 1,3-dichloropropene in bacteria. [, , ] In the case of Cg10062, the processing of this compound, though inefficient, suggests potential alternative metabolic pathways or roles for this enzyme. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C3H3ClO2. Its molecular weight is 106.5 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research papers focus on the biological activity and enzymatic mechanisms related to this compound, they don't delve into detailed spectroscopic data. Refer to chemical databases like NIST or PubChem for this information.

Q7: What type of reaction does cis-CaaD catalyze?

A8: cis-CaaD catalyzes a hydrolytic dehalogenation reaction. [, ] This involves the addition of a water molecule to this compound, followed by the removal of the chlorine atom as chloride. [, ]

Q8: How does the catalytic mechanism of cis-CaaD compare to that of its homologue Cg10062?

A9: While both enzymes can process this compound, their catalytic efficiencies differ significantly. [, ] Additionally, research indicates that Cg10062 might employ a hydration-dependent decarboxylation mechanism in addition to the hydrolytic dehalogenation seen in cis-CaaD. []

Q9: How does the cis configuration of 3-chloroacrylic acid impact its interaction with cis-CaaD?

A10: cis-CaaD exhibits strict stereospecificity, only processing cis-3-haloacrylates and not their trans isomers. [] This suggests that the cis configuration is crucial for proper binding and orientation within the enzyme's active site.

Q10: Are there any studies on how modifications to the this compound structure affect its activity?

A11: Research on a related compound, (R)-oxirane-2-carboxylate, shows its potential as an irreversible inhibitor of cis-CaaD. [] This compound covalently modifies Pro-1 in the active site, highlighting the importance of this residue for catalysis. [, ] Further research into structure-activity relationships could provide insights into designing more potent and specific inhibitors of cis-CaaD.

Q11: Have computational methods been employed to study this compound and its interaction with cis-CaaD?

A12: One study used the B3LYP density functional theory method to investigate the reaction mechanism of cis-CaaD. [] This study provided insights into the enzymatic reaction pathway and the roles of different active site residues. []

Q12: Are there any QSAR models available for this compound or related compounds?

A12: While the provided research focuses on understanding the mechanism of cis-CaaD and its interaction with this compound, there's no mention of specific QSAR models for these compounds.

Q13: What are potential future research directions in the field of this compound and related enzymes?

A13: Future research could focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.